molecular formula C22H22N4O5S B2754532 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 891125-89-6

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2754532
CAS No.: 891125-89-6
M. Wt: 454.5
InChI Key: NJOHESWUCGQVSH-UHFFFAOYSA-N
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Description

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, an oxadiazole ring, and a triethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzothiazole or oxadiazole rings.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted compounds with different functional groups.

Scientific Research Applications

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, either inhibiting or activating their function. Pathways involved in these interactions can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and oxadiazole-containing molecules. Examples are:

  • N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
  • N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Uniqueness

What sets N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The triethoxyphenyl group, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-4-28-15-11-13(12-16(29-5-2)18(15)30-6-3)20-25-26-22(31-20)24-19(27)21-23-14-9-7-8-10-17(14)32-21/h7-12H,4-6H2,1-3H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOHESWUCGQVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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